5-Fluoro-3-n-pentoxyphenyl methyl sulfide
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Overview
Description
5-Fluoro-3-n-pentoxyphenyl methyl sulfide is an organic compound that features a fluorine atom, a pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-n-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-3-n-pentoxyphenol and methylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, making it more nucleophilic.
Reaction: The deprotonated phenol reacts with methylthiol in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Compounds with the fluorine atom replaced by other functional groups.
Scientific Research Applications
5-Fluoro-3-n-pentoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets. The fluorine atom and the methyl sulfide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-n-pentoxyphenol: Lacks the methyl sulfide group.
3-n-Pentoxyphenyl methyl sulfide: Lacks the fluorine atom.
5-Fluoro-3-methoxyphenyl methyl sulfide: Has a methoxy group instead of a pentoxy group.
Uniqueness
5-Fluoro-3-n-pentoxyphenyl methyl sulfide is unique due to the combination of the fluorine atom, pentoxy group, and methyl sulfide group. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-fluoro-3-methylsulfanyl-5-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-3-4-5-6-14-11-7-10(13)8-12(9-11)15-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFDZSGCCXCAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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